o-Chloronitrosobenzene
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H4ClNO |
|---|---|
Molecular Weight |
141.55 g/mol |
IUPAC Name |
1-chloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H4ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4H |
InChI Key |
AYGXDXVGROLVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=O)Cl |
Origin of Product |
United States |
Significance in Contemporary Organic Chemistry Research
O-Chloronitrosobenzene's importance in modern organic synthesis is primarily attributed to its role as a versatile building block. The nitroso group is a powerful functional group that can participate in a variety of chemical transformations, including Diels-Alder reactions and condensations with active methylene (B1212753) compounds. wikipedia.org The presence of the chlorine atom provides an additional site for nucleophilic substitution, allowing for the introduction of a wide range of other functional groups. wikipedia.orgnih.gov
This dual reactivity makes this compound a key precursor for synthesizing a variety of organic compounds. nih.govwho.int For instance, it is an important intermediate in the production of various dyes and pigments. nih.govwho.int The reduction of the nitroso group to an amino group, coupled with reactions at the chlorinated position, opens pathways to complex aniline (B41778) derivatives that are foundational in the pharmaceutical and agrochemical industries. nih.govgoogle.com
Recent research has focused on leveraging the unique electronic properties of substituted nitrosobenzenes for the development of novel catalytic systems and functional materials. The electron-withdrawing nature of the nitroso and chloro groups influences the reactivity of the aromatic ring, a property that can be fine-tuned by the introduction of other substituents. acs.org
Historical Trajectories of Research on Substituted Nitrosobenzene Derivatives
The study of nitroso compounds dates back to the 19th century, with the first synthesis of nitrosobenzene (B162901) itself being a landmark achievement attributed to Adolf von Baeyer. wikipedia.org Early research into substituted nitrosobenzene derivatives was largely driven by the burgeoning dye industry, which relied heavily on aniline (B41778) and its derivatives. nih.gov The development of methods to synthesize and manipulate these compounds was crucial for the creation of new colors and pigments.
The 20th century saw a deeper exploration of the fundamental reactivity of nitroso compounds. The Mills reaction, a condensation reaction with anilines to form azobenzene (B91143) derivatives, and the Ehrlich-Sachs reaction, involving condensation with active methylene (B1212753) groups, became cornerstone transformations in organic synthesis. wikipedia.org These reactions, and others like them, solidified the role of substituted nitrosobenzenes as indispensable tools for synthetic chemists.
The latter half of the 20th century and the early 21st century have been characterized by a more nuanced understanding of the mechanisms of these reactions and the development of more sophisticated synthetic methodologies. The advent of modern analytical techniques has allowed for detailed studies of reaction intermediates and transition states, leading to improved control over reaction outcomes. acs.org
Current Research Imperatives and Emerging Challenges
Advanced Synthesis of o-Chloronitrobenzene Precursors
The industrial production of chloronitrobenzene isomers is a foundational process for obtaining the o-chloro-nitrobenzene precursor. The effectiveness of this initial step hinges on both the regioselectivity of the nitration reaction and the efficiency of subsequent purification methods.
Isomer-Specific Nitration of Chlorobenzene (B131634) for Ortho Selectivity
The nitration of chlorobenzene is a classic electrophilic aromatic substitution reaction. The chlorine atom is a deactivating but ortho-, para-directing group. chegg.commsu.edu Consequently, the reaction yields a mixture of isomers, primarily o-chloronitrobenzene and p-chloronitrobenzene, with a small amount of the meta isomer.
Standard industrial synthesis involves the use of a mixed acid, typically a combination of nitric acid and sulfuric acid. scribd.comgoogle.com In this process, the ratio of para to ortho isomer is generally around 1.95, making p-chloronitrobenzene the major product. google.com A typical product distribution for the nitration of chlorobenzene is approximately 70% para-nitrochlorobenzene and 30% ortho-nitrochlorobenzene. msu.edu
Controlling the ortho/para isomer ratio is a significant area of research to optimize the yield of the desired o-chloronitrobenzene. Various strategies have been developed to influence this regioselectivity:
Vapor-Phase Nitration: Utilizing molecular sieve catalysts with pore sizes ranging from 5 to 10 Å in the vapor-phase nitration of chlorobenzene allows for control over the para:ortho isomer distribution. google.com By adjusting reaction conditions such as temperature and the presence of water, the isomer ratio can be shifted. For instance, at 200°C, a para:ortho ratio of 67.6%:32.4% was observed, which shifted to 48%:52% when water-saturated nitrogen was introduced. google.com
Solid Acid Catalysis: The use of solid acid catalysts presents an alternative to traditional mixed acids. Catalysts such as TiO2-pillared bentonite (B74815) have been shown to enhance para-selectivity, with one study reporting an ortho/para ratio of 0.27. researchgate.net Similarly, super-acidic metal oxides like SO4 2-/TiO2-ZrO2 can also significantly favor the para isomer, achieving an ortho-para isomer ratio of 0.17. researchgate.netlukasiewicz.gov.pl While these methods are aimed at maximizing the para isomer, they demonstrate that the isomer ratio is highly dependent on the catalytic system employed.
| Nitration Method | Catalyst/Reagent | Reaction Conditions | Resulting Ortho:Para Ratio | Reference |
|---|---|---|---|---|
| Mixed Acid Nitration | HNO₃/H₂SO₄ | Standard liquid phase | ~1:1.95 (34%:66%) | google.com |
| Vapor-Phase Nitration | Molecular Sieve (5-10 Å) | 290°C, dry nitrogen | 44:56 | google.com |
| Vapor-Phase Nitration | Molecular Sieve (5-10 Å) | 200°C, water-saturated nitrogen | 52:48 | google.com |
| Solid Acid Catalysis | TiO₂-pillared bentonite | 350°C calcination | 0.27:1 (21%:79%) | researchgate.net |
| Solid Acid Catalysis | SO₄²⁻/TiO₂-ZrO₂ | 550°C calcination | 0.17:1 (15%:85%) | researchgate.net |
Methodologies for Purification and Separation of Isomers
The separation of o-chloronitrobenzene from its para isomer is challenging due to their very close boiling points, making simple distillation impractical for achieving high purity. google.comresearchgate.net Therefore, separation primarily relies on differences in their physical properties, particularly their melting points. scribd.com
| Isomer | Melting Point (°C) | Boiling Point (°C) | Reference |
|---|---|---|---|
| o-Chloronitrobenzene | 32.5 | 245.7 | google.com |
| p-Chloronitrobenzene | 83.5 | 242 | google.com |
The main techniques employed for separation are:
Fractional Crystallization: This is the most common industrial method. researchgate.net The process takes advantage of the fact that o- and p-chloronitrobenzene form a binary eutectic mixture at a composition of 66.5% ortho-isomer and 33.5% para-isomer, which solidifies at 14°C. google.comgoogle.com
If the initial mixture contains more p-chloronitrobenzene than the eutectic composition, cooling will cause the excess p-isomer to crystallize first, as it has a much higher melting point. google.comgoogle.com
The remaining liquid (mother liquor) becomes enriched in the ortho isomer. google.com This ortho-rich filtrate can then be further processed, for example by fractional distillation to increase the ortho concentration beyond the eutectic point, after which cooling will allow pure o-chloronitrobenzene to crystallize out. google.comgoogle.com Solvents such as methanol (B129727) are often used for recrystallization to enhance the purity of the separated isomers. sciencemadness.org
Solvent Extraction: This method utilizes the differing polarities and solubilities of the isomers in various solvents. researchgate.net Studies have explored using a solvent system of methanol and n-heptane to separate the isomers. researchgate.net Adding water to the methanol (e.g., 90:10 v/v methanol/water) was found to increase the separation factor. researchgate.net
Targeted Synthesis of this compound Analogues and Related Compounds
o-Chloronitrobenzene serves as a versatile starting material for the synthesis of a variety of more complex molecules, including sulfonyl chlorides, biphenyls, and reduced derivatives like hydrazobenzenes.
Preparative Routes to Halogenated Nitrophenyl Sulfonyl Chlorides via Chlorosulfonation
The introduction of a sulfonyl chloride group to the o-chloronitrobenzene ring is a key transformation for producing intermediates used in pharmaceuticals and other fine chemicals. nih.goviarc.fr The primary method is direct chlorosulfonation.
In this reaction, o-chloronitrobenzene is treated with chlorosulfonic acid. The electrophilic substitution typically occurs at the position para to the chlorine atom and meta to the deactivating nitro group. This results in the formation of 4-chloro-3-nitrobenzene-1-sulfonyl chloride. semanticscholar.org One documented procedure involves adding chlorosulfonic acid to o-chloronitrobenzene and heating the mixture to 130°C for 30 hours, achieving a 60% yield after purification. semanticscholar.org Another report describes reacting o-chloronitrobenzene with chlorosulfonic acid at a molar ratio of 1:6 at 140°C, which yielded the product with a melting point of 61.1°C and a yield of 92.2% after distillation and recrystallization. google.com
| Starting Material | Reagent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| o-Chloronitrobenzene | Chlorosulfonic Acid | 130°C, 30 hours | 60% | semanticscholar.org |
| o-Chloronitrobenzene | Chlorosulfonic Acid (1:6 molar ratio) | 140°C | 92.2% | google.com |
Carbon-Carbon Bond Formation Strategies (e.g., for Biphenyl (B1667301) Derivatives)
o-Chloronitrobenzene is a valuable precursor for synthesizing substituted biphenyls, which are important structural motifs in many functional materials and biologically active molecules. This is typically achieved through metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is a widely used method for forming carbon-carbon bonds. One route to 4'-chloro-2-nitrobiphenyl (B3055000) involves the reaction of o-chloronitrobenzene with p-chloro potassium benzyltrifluoroborate in an aqueous solution. google.com The reaction is performed under heating and weak-base conditions (pH 8-10) using a palladium catalyst and a phase transfer catalyst. google.com
Other Coupling Reactions: The Ullmann reaction, which involves the copper-promoted coupling of aryl halides, can also be used, though it may require more forcing conditions. uni-stuttgart.de Nickel-catalyzed cross-coupling reactions, such as the Negishi coupling (with organozinc reagents), provide another effective route to biphenyl derivatives from haloarenes like o-chloronitrobenzene. rsc.org For instance, the reaction of p-chlorophenyl magnesium halide with 2-nitro-halogenobenzene in the presence of a nickel catalyst can produce 4'-chloro-2-nitrobiphenyl.
| Reaction Type | Reactants | Catalyst System | Product Example | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | o-Chloronitrobenzene + p-Chloro potassium benzyltrifluoroborate | Palladium catalyst + Phase transfer catalyst | 4'-Chloro-2-nitrobiphenyl | google.com |
| Grignard Cross-Coupling | 2-Nitro-halogenobenzene + p-Chlorophenyl magnesium halide | Nickel catalyst | 4'-Chloro-2-nitrobiphenyl | |
| Nucleophilic Aromatic Substitution | 4-Chloronitrobenzene + Tripyrrolidinobenzene | None (severe conditions) | 2,4,6-Tripyrrolidino-4'-nitrobiphenyl (poor yield) | uni-stuttgart.de |
Synthesis of Reduced Derivatives (e.g., 2,2'-Dichlorohydrazobenzene) via Catalytic or Electrochemical Routes
The selective reduction of the nitro group in o-chloronitrobenzene to form the dimeric 2,2'-dichlorohydrazobenzene is a crucial step in the synthesis of pigments like 3,3'-dichlorobenzidine. google.com This transformation can be achieved through both catalytic and electrochemical methods.
Catalytic Hydrogenation: This is a common industrial approach. The process involves the catalytic reduction of o-chloronitrobenzene with hydrogen gas in an alkaline aqueous solution (e.g., 10-25% NaOH). google.com Noble metal catalysts, especially platinum or palladium supported on activated carbon, are preferred. google.comnih.gov The activity of these catalysts is influenced by the properties of the carbon support, with high surface area and large pore volume leading to better performance. nih.gov To improve yields and reproducibility, co-catalysts such as anthraquinone (B42736) derivatives are often added. google.com Yields of 2,2'-dichlorohydrazobenzene can be high, with one process reporting 83% of theory. google.com Another example using a palladium on alumina (B75360) catalyst reported a yield of 78%. justia.com
Electrochemical Routes: Electrochemical reduction offers a green alternative to traditional chemical methods. researchgate.net 2,2'-dichlorohydrazobenzene can be synthesized by the electrochemical reduction of o-chloronitrobenzene on a titanium electrode. researchgate.net The efficiency of this process is highly dependent on the presence of catalysts on the electrode surface. Studies have shown that catalysts like lead(II) oxide (PbO) and bismuth(III) oxide (Bi2O3) demonstrate high catalytic activity, leading to chemical yields of 93.9% and 95.5%, respectively. researchgate.net Cyclic voltammetry studies in liquid ammonia (B1221849) have elucidated the reduction mechanism, which proceeds through the formation of a radical anion that can then undergo further reactions, including dehalogenation or dimerization. utexas.eduscispace.com
| Method | Catalyst/Electrode System | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | 5% Platinum-on-carbon, Anthraquinone co-catalyst | Aqueous NaOH, aromatic solvent, elevated T/P | 83% | google.com |
| Catalytic Hydrogenation | Palladium on alumina (5% Pd), Naphthalenediol-1,4 co-catalyst | Aqueous NaOH, n-butanol, 6 bar H₂, 55-65°C | 78% | justia.com |
| Electrochemical Reduction | Titanium electrode with PbO catalyst | Ion-exchange membrane method, 6 hours | 93.9% | researchgate.net |
| Electrochemical Reduction | Titanium electrode with Bi₂O₃ catalyst | Ion-exchange membrane method, 6.5 hours | 95.5% | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution is a critical reaction pathway for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.com Unlike nucleophilic substitution on alkyl halides (SN1/SN2), SNAr on an aromatic ring proceeds via a distinct addition-elimination mechanism. libretexts.org The presence of the electron-withdrawing nitroso group ortho to the chlorine atom makes this compound a suitable substrate for this reaction. libretexts.orgopenstax.org
The accepted mechanism for SNAr reactions involves a two-step process. numberanalytics.com The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group (in this case, chlorine). numberanalytics.comresearchgate.net This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
In the reaction of this compound with a nucleophile (e.g., methoxide, OH⁻), the nucleophile adds to the ipso-carbon, breaking the aromaticity of the ring and creating a cyclohexadienyl anion intermediate. libretexts.orgnumberanalytics.com This Meisenheimer complex is not aromatic but is stabilized by the delocalization of the negative charge across the π-system of the ring. imperial.ac.uk The stability of this complex is crucial for the reaction to proceed. numberanalytics.com The electron-withdrawing nitroso group plays a pivotal role in stabilizing this anionic intermediate by delocalizing the negative charge through resonance. libretexts.orgopenstax.org The final step is the rapid elimination of the leaving group (chloride ion), which restores the aromaticity of the ring and yields the substitution product. libretexts.org
For an SNAr reaction to occur, the aromatic ring must possess an electron-withdrawing substituent positioned ortho or para to the leaving group. libretexts.orglibretexts.orgopenstax.org A substituent in the meta position does not provide resonance stabilization for the negative charge of the Meisenheimer complex, rendering compounds like m-chloronitrobenzene largely unreactive under typical SNAr conditions. libretexts.orglibretexts.org
In this compound, the nitroso group (-N=O) is ortho to the chlorine atom. The nitroso group acts as a potent electron-withdrawing group, comparable to the more commonly cited nitro group (-NO₂). stackexchange.com This positioning is ideal for stabilizing the anionic Meisenheimer intermediate. The negative charge developed during the nucleophilic attack can be delocalized onto the oxygen atom of the nitroso group through resonance. This delocalization effectively stabilizes the intermediate, lowering the activation energy for its formation and facilitating the substitution reaction. libretexts.orgopenstax.orgpressbooks.pub Therefore, electron-withdrawing groups like the nitroso group are considered ortho-para directors and activators for nucleophilic aromatic substitution. openstax.orgstackexchange.com Studies on N-aryl-2-nitrosoanilines have shown that substitution of a halogen occurs preferentially at the para position relative to the nitroso group, highlighting its strong directing influence. thieme-connect.com
The reactivity of substituted aryl halides in SNAr reactions is influenced by several factors, including the nature of the leaving group, the strength of the electron-withdrawing group, and the nucleophile. While specific kinetic data for this compound is not extensively documented in the provided context, principles derived from related compounds like chloronitrobenzenes offer significant insight.
Studies show that both o-chloronitrobenzene and p-chloronitrobenzene readily undergo SNAr reactions, whereas the meta isomer is inert, demonstrating the critical role of substituent placement. libretexts.orglibretexts.org The reactivity order among halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their order in SN1/SN2 reactions. This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, encouraging the attack.
Furthermore, research has shown that carbanions can react with o-chloronitrobenzene in various ways, indicating its versatile reactivity as an electrophile in SNAr-type processes. juniperpublishers.com The specific reaction pathway and product distribution can depend on the reaction conditions and the structure of the nucleophile. juniperpublishers.com
Table 1: Reactivity of Chloronitrobenzene Isomers in SNAr
| Isomer | Position of -NO₂ Group Relative to Cl | Reactivity with Nucleophiles (e.g., OH⁻) | Reason for Reactivity |
| o-Chloronitrobenzene | Ortho | Reactive | The -NO₂ group stabilizes the Meisenheimer complex through resonance. libretexts.orgopenstax.org |
| m-Chloronitrobenzene | Meta | Inert | The -NO₂ group offers no resonance stabilization for the intermediate. libretexts.orglibretexts.org |
| p-Chloronitrobenzene | Para | Reactive | The -NO₂ group stabilizes the Meisenheimer complex through resonance. libretexts.orgopenstax.org |
Note: The table uses the nitro group (-NO₂) as an analogue for the nitroso group (-N=O) to illustrate the directing effects, as their electron-withdrawing properties result in similar reactivity patterns in SNAr reactions.
Catalytic Reduction Mechanisms
The reduction of nitrosoarenes is a fundamental transformation in organic synthesis, often leading to valuable amine products. This compound can be reduced to o-chloroaniline, an important industrial intermediate. researchgate.netrsc.org
Heterogeneous catalytic hydrogenation is a widely used method for the reduction of aromatic nitro and nitroso compounds due to its efficiency and clean nature. mdpi.com This process typically involves a noble metal catalyst, such as palladium (Pd), platinum (Pt), or iridium (Ir), supported on a solid material like carbon (C), titanium dioxide (TiO₂), or aluminum oxide (Al₂O₃). researchgate.netresearchgate.netnih.govscilit.com
The reaction mechanism on the catalyst surface involves several steps. First, molecular hydrogen (H₂) is adsorbed onto the metal surface and dissociates into active hydrogen atoms. researchgate.net Simultaneously, the this compound molecule adsorbs onto the catalyst surface, primarily through interaction with the nitroso group. orientjchem.org The adsorbed species then undergoes a stepwise reduction by the activated hydrogen atoms on the surface to yield the final product, o-chloroaniline, which subsequently desorbs from the catalyst. nih.govacs.org
The reduction of an aromatic nitroso group to an amine is not a single-step event but a sequential process involving distinct intermediates. numberanalytics.commdpi.com For the hydrogenation of this compound, the generally accepted pathway involves the formation of o-chlorophenylhydroxylamine as a key intermediate.
The direct reduction pathway can be summarized as follows:
This compound (o-ClC₆H₄NO) : The starting material.
o-Chlorophenylhydroxylamine (o-ClC₆H₄NHOH) : The first stable reduction intermediate, formed by the addition of two hydrogen atoms across the N=O bond. mdpi.comacs.orgnih.gov This species is often abbreviated as CPHA (Chlorophenylhydroxylamine). nih.govacs.org The formation of hydroxylamine (B1172632) intermediates is a known step in the reduction of nitroarenes and nitrosoarenes. acs.orgrsc.org
o-Chloroaniline (o-ClC₆H₄NH₂) : The final product, formed by the hydrogenolysis of the N-OH bond of the hydroxylamine intermediate, which requires another two hydrogen atoms. nih.govacs.org
Table 2: Stepwise Catalytic Hydrogenation of this compound
| Step | Reactant | Intermediate/Product | General Transformation |
| 1 | This compound | o-Chlorophenylhydroxylamine | R-N=O + 2[H] → R-NHOH |
| 2 | o-Chlorophenylhydroxylamine | o-Chloroaniline | R-NHOH + 2[H] → R-NH₂ + H₂O |
Note: In the context of reducing chloronitrobenzene (ClC₆H₄NO₂), chloronitrosobenzene (CNSB) itself appears as an initial intermediate before the formation of chlorophenylhydroxylamine (CPHA). nih.govacs.org However, as the specified starting material is this compound, the reduction commences from this point.
Controlling reaction conditions (temperature, pressure, catalyst choice) is crucial to ensure high selectivity towards the desired chloroaniline product and to minimize the accumulation of intermediates or the formation of undesired byproducts from condensation reactions. acs.orgccspublishing.org.cn
Photocatalytic Reduction Mechanisms
Photocatalysis offers a green alternative for the reduction of o-chloronitrobenzene, utilizing light energy to drive the reaction, often under ambient conditions.
In semiconductor-sensitized systems, such as cadmium sulfide (B99878) quantum dots (CdS QDs) combined with titanium dioxide (TiO₂), the reduction mechanism is initiated by visible light absorption. researchgate.netrsc.org The process unfolds as follows:
Excitation: The CdS QDs, acting as sensitizers, absorb visible light, promoting an electron from their valence band (VB) to the conduction band (CB), creating an electron-hole pair. researchgate.netrsc.org
Electron Injection: The photogenerated electron in the CB of the CdS QDs is rapidly injected into the CB of the TiO₂, which has a lower energy level. researchgate.netrsc.org This spatial separation of the electron and hole is a crucial step, as it prevents their rapid recombination and makes them available for redox reactions. researchgate.net
Reduction: The electron transferred to the TiO₂ conduction band becomes the primary reducing agent. It is then transferred to the adsorbed o-chloronitrobenzene molecule, initiating its reduction to o-chloroaniline. researchgate.netrsc.org This process also requires protons, which are typically available in the aqueous reaction medium. rsc.org
While the photogenerated electron directly reduces the target molecule, the corresponding hole in the valence band must be consumed to maintain charge neutrality and prevent recombination. This is typically achieved by adding a sacrificial electron donor to the system. The oxidation of this donor often generates radical species that can also participate in the reaction. researchgate.netrsc.org
In the CdS/TiO₂ system using formic acid (HCOOH) or its conjugate base (HCOO⁻) as a sacrificial agent, the hole in the VB of the CdS QD oxidizes the formate (B1220265). researchgate.netrsc.org This oxidation produces a carbon dioxide radical anion (•CO₂⁻) and a proton. researchgate.netrsc.org This •CO₂⁻ radical is a potent reducing agent and can contribute, along with the photogenerated electron, to the reduction of o-chloronitrobenzene to o-chloroaniline. researchgate.netrsc.org
Electrochemical Reaction Mechanisms
The electrochemical reduction of o-chloronitrobenzene reveals a stepwise mechanism involving multiple electron transfers and chemical reactions. Studies using cyclic voltammetry in liquid ammonia at -40 °C have provided detailed insights into this process. utexas.eduscispace.com
The reduction shows three distinct waves, indicating a multi-step process:
First Reduction (Reversible): The first step is a reversible, one-electron transfer to the o-chloronitrobenzene molecule, forming a stable radical anion (o-ClC₆H₄NO₂⁻). utexas.eduscispace.com The stability of this radical anion in liquid ammonia is significantly higher than in other nonaqueous solvents. scispace.com
Second Reduction (Irreversible): At a more negative potential, the radical anion undergoes a second, irreversible one-electron reduction to form a dianion (o-ClC₆H₄NO₂²⁻). utexas.edu
Chemical Reaction (Dehalogenation): This dianion is highly unstable and undergoes rapid dehalogenation, cleaving the C-Cl bond to release a chloride ion (Cl⁻) and form the nitrobenzene (B124822) radical anion (C₆H₅NO₂⁻). utexas.edu
Further Reduction: The newly formed nitrobenzene radical anion is then immediately reduced at the same potential as the second wave, as its reduction potential is more positive than that of the o-chloronitrobenzene radical anion. This leads to the formation of nitrobenzene. utexas.edu
Multi-Electron Transfer and Redox Pathways
The reduction of o-chloronitrobenzene is a complex process characterized by multi-electron transfer steps. The primary pathway involves the reduction of the nitro group to an amino group, which is an irreversible and diffusion-controlled process. researchgate.net This transformation proceeds through several intermediates as electrons are sequentially transferred to the molecule.
In electrochemical systems, the reduction can involve distinct stages. For instance, studies using cyclic voltammetry in liquid ammonia have identified a three-wave reduction process for o-chloronitrobenzene. scispace.com The initial reversible wave corresponds to a one-electron transfer forming a stable radical anion. scispace.com Subsequent reduction steps lead to the formation of a dianion, which can then undergo further reactions. scispace.com
Reductive transformations also occur in heterogeneous systems involving minerals. The reduction of o-chloronitrobenzene by green rust, for example, proceeds via the reduction of the nitro group without dechlorination. rsc.org Similarly, magnetite coupled with aqueous Fe²⁺ can reduce 2-chloronitrobenzene. The efficiency of this process is enhanced by substituting iron with cobalt in the magnetite structure, as the Co(II)/Co(III) and Fe(II)/Fe(III) redox pairs on the octahedral sites accelerate the electron transfer within the mineral. acs.org The rate of reduction in these systems is directly correlated with the electrical conductivity of the substituted magnetite. acs.org
Table 1: Redox Systems for o-Chloronitrobenzene Transformation
| Redox System | Pathway/Mechanism | Key Findings |
|---|---|---|
| Electrochemical (Liquid NH₃, Pt electrode) | Stepwise electron transfer | Formation of a stable radical anion, followed by a dianion. scispace.com |
| Electrochemical (Aqueous Mg(ClO₄)₂, Glassy Carbon Electrode) | Irreversible, diffusion-controlled reduction | Overall transformation of the nitro group to an amino group. researchgate.net |
| Co-substituted Magnetite / Aqueous Fe²⁺ | Heterogeneous electron transfer | Reaction rate is promoted by appropriate Co substitution, which enhances the material's electrical conductivity and facilitates electron transfer. acs.org |
| Green Rust | Heterogeneous reduction | Reductive transformation of the nitro group to an amine group without loss of the chlorine substituent. rsc.org |
In-situ Characterization of Intermediate Species in Electrochemical Reduction
The electrochemical reduction of o-chloronitrobenzene to o-chloroaniline proceeds through a series of intermediate species. While direct spectroscopic characterization during the reaction is challenging, in-situ electrochemical techniques like cyclic voltammetry provide significant insights into their formation and stability.
In aprotic media such as liquid ammonia, the intermediates are significantly more stable, allowing for their detection. scispace.com The electrochemical reduction of o-chloronitrobenzene at a platinum electrode at -40 °C shows three distinct reduction waves. scispace.com The first, a reversible wave at -0.4 V, indicates the formation of the o-chloronitrobenzene radical anion (o-ClC₆H₄NO₂⁻). scispace.com This species is relatively stable on the timescale of the experiment. scispace.com Further reduction at more negative potentials leads to the formation of the dianion (o-ClC₆H₄NO₂²⁻), which is less stable and tends to undergo subsequent chemical reactions, such as the loss of the halide ion. scispace.com
In aqueous systems, the reduction of the nitro group is understood to proceed via nitroso and hydroxylamine intermediates. nih.govscispace.com The generally accepted pathway for aromatic nitro compounds involves a sequence from the nitro group (Ar-NO₂) to the nitroso group (Ar-NO), then to the hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂). scispace.com Therefore, in the reduction of o-chloronitrobenzene, this compound and o-chlorophenylhydroxylamine are key, albeit often short-lived, intermediates.
Table 2: Identified Intermediates in the Reduction of o-Chloronitrobenzene
| Intermediate Species | Method of Identification | System Conditions | Reference |
|---|---|---|---|
| o-Chloronitrobenzene Radical Anion | Cyclic Voltammetry | Liquid NH₃, -40 °C, Pt electrode | scispace.com |
| o-Chloronitrobenzene Dianion | Cyclic Voltammetry | Liquid NH₃, -40 °C, Pt electrode | scispace.com |
| This compound | Product Analysis (Analogous Systems) | Aqueous Fe(0) systems | scispace.com |
| o-Chlorophenylhydroxylamine | Product Analysis (Analogous Systems) | Heterogeneous reduction with green rust | rsc.org |
Influence of Electrolyte Composition and Electrode Materials on Reaction Fate
The outcome of the electrochemical reduction of o-chloronitrobenzene is highly dependent on the choice of electrolyte and electrode material. These components influence reaction kinetics, the stability of intermediates, and the final product distribution.
Electrode Materials: The nature of the cathode material plays a critical role. Studies have been conducted using various electrodes, including platinum, glassy carbon, and modified mineral surfaces. researchgate.netscispace.comacs.org In liquid ammonia, a platinum electrode facilitates the stepwise reduction and allows for the observation of the radical anion and dianion intermediates. scispace.com For applications in magnesium reserve batteries, cathodes are formulated with o-chloronitrobenzene mixed with a conducting material like acetylene (B1199291) black to improve electrochemical performance. researchgate.net In environmental remediation contexts, the reduction has been studied on the surface of iron-based minerals like co-substituted magnetite, where the composition of the mineral (the "electrode") directly dictates the rate of electron transfer. acs.org
Table 3: Effect of Electrode and Electrolyte on o-Chloronitrobenzene Reduction
| Electrode Material | Electrolyte System | Observed Effect | Reference |
|---|---|---|---|
| Platinum | Liquid Ammonia / 0.1 M KI | Stabilizes radical anion and dianion intermediates, allowing for stepwise reduction analysis. | scispace.com |
| Glassy Carbon | 2M Mg(ClO₄)₂ (aqueous) | Facilitates irreversible, diffusion-controlled reduction to mono-chloroaniline. | researchgate.net |
| Co-substituted Magnetite | Aqueous Fe²⁺ | The degree of Co-substitution in the magnetite structure directly influences the rate of heterogeneous reduction. | acs.org |
| General Cathode | Aqueous (variable pH) | Cathode surface pH becomes alkaline due to H₂ evolution, influencing reaction kinetics. | diva-portal.org |
Other Advanced Reaction Pathways
Radical Reaction Pathways and Photoreduction-Chlorination Processes
Beyond conventional electrochemical reduction, o-chloronitrobenzene can be transformed through advanced pathways involving radical species, particularly in photocatalytic systems. Aromatic nitroso compounds are known for their photochemical reactivity and their ability to form reactive nitroxide radicals. at.ua
Photoelectrocatalytic (PEC) degradation offers a method for transforming o-chloronitrobenzene using semiconductor photoanodes. researchgate.net When Au nanoparticle and graphitic carbon nitride co-modified TiO₂ nanotube arrays (Au/g-C₃N₄/TNAs) are used as a photoanode under visible light, o-chloronitrobenzene is degraded through processes involving several radical species. researchgate.net Radical scavenging experiments confirm that photogenerated electrons (e⁻), superoxide (B77818) radicals (•O₂⁻), holes (h⁺), and hydroxyl radicals (•OH) all participate in the degradation process. researchgate.net
Similarly, photocatalytic reduction can be achieved using cadmium sulfide (CdS) quantum dots to sensitize titanium dioxide (P25). researchgate.net Under visible light irradiation in the presence of formic acid (HCOOH) as a hole scavenger, photogenerated electrons are transferred from the CdS quantum dots to the TiO₂. researchgate.net The holes oxidize formate (HCOO⁻) to produce CO₂ radical anions (•CO₂⁻). The o-chloronitrobenzene is then reduced to o-chloroaniline by the combined action of the photogenerated electrons and the •CO₂⁻ radicals. researchgate.net These processes represent a green method for the hydrogenation of nitro compounds. researchgate.net
Selective and Competitive Substitution Reactions in Organometallic Complexes (e.g., Cyclopentadienyliron Systems)
When complexed to an organometallic moiety like the (η⁵-cyclopentadienyl)iron cation [CpFe]⁺, the reactivity of the o-chloronitrobenzene ligand is significantly altered, leading to highly selective nucleophilic substitution reactions. cdnsciencepub.com The [CpFe]⁺ group activates the aromatic ring towards nucleophilic attack, and the outcome of the reaction—whether the chloro or the nitro group is displaced—depends critically on the nature of the incoming nucleophile. cdnsciencepub.comgrafiati.comgrafiati.com
Studies on the (η⁶-o-chloronitrobenzene)(η⁵-cyclopentadienyl)iron cation have demonstrated the following selectivities:
Displacement of the Chloro Group: Reaction with strong bases like n-butylamine or pyrrolidine (B122466) results in the selective displacement of only the chloro group. cdnsciencepub.comgrafiati.comgrafiati.com
Displacement of the Nitro Group: In contrast, reaction with a weaker base like aniline (B41778) leads to the exclusive displacement of the nitro group. cdnsciencepub.comgrafiati.comgrafiati.com
This selectivity is attributed to factors including the basicity of the nucleophile and the combined electronic inductive effects of the chloro and nitro substituents on the complexed ring. grafiati.com For the meta and para isomers of the complex, reactions with n-butylamine or pyrrolidine lead to a mixture of products from the competitive displacement of both groups. cdnsciencepub.comgrafiati.com
Table 4: Selective Nucleophilic Substitution in the (η⁶-o-chloronitrobenzene)(η⁵-cyclopentadienyl)iron Cation
| Nucleophile | Displaced Group | Product | Yield | Reference |
|---|---|---|---|---|
| n-Butylamine | Chloro (-Cl) | (η⁶-o-n-butylaminonitrobenzene)(η⁵-cyclopentadienyl)iron cation | 73% | cdnsciencepub.com |
| Pyrrolidine | Chloro (-Cl) | (η⁶-o-nitro-N-pyrrolidinylbenzene)(η⁵-cyclopentadienyl)iron cation | 75% | cdnsciencepub.com |
| Aniline | Nitro (-NO₂) | (η⁶-o-chloro-N-phenylaniline)(η⁵-cyclopentadienyl)iron cation | - | cdnsciencepub.com |
Biotransformation Pathways and Metabolite Identification
Microbial degradation of chloronitrobenzenes can occur through several distinct metabolic pathways, primarily involving either the reduction of the nitro group or oxidation of the aromatic ring. nih.govscispace.com
The most common biotransformation pathway is the reductive route, which mirrors chemical reduction. nih.gov The nitro group of o-chloronitrobenzene is sequentially reduced to form this compound, then o-chlorophenylhydroxylamine, and ultimately o-chloroaniline. nih.gov This pathway has been observed in various microorganisms. nih.govscispace.com The resulting chloroaniline can sometimes be further modified, for example, through acetylation to form compounds like N-acetyl-4-chloroaniline (observed for the para-isomer). scispace.com
Alternatively, oxidative pathways can lead to the removal of the nitro group and cleavage of the aromatic ring. Some bacteria utilize dioxygenase enzymes to attack the aromatic ring. For instance, Diaphorobacter sp. strain JS3051 can degrade 3-chloronitrobenzene by an initial dioxygenase attack that eliminates the nitro group and forms 4-chlorocatechol, which is then funneled into downstream degradation pathways. asm.org A similar oxidative pathway for 2-chloronitrobenzene involves its conversion to 2-amino-5-chlorophenol (B1209517), which is then cleaved by a 2-aminophenol (B121084) 1,6-dioxygenase to form 2-amino-5-chloromuconic acid, eventually leading to intermediates of the TCA cycle. scispace.com
Table 5: Key Biotransformation Pathways and Metabolites for Chloronitrobenzenes
| Pathway Type | Initial Reaction | Key Intermediates/Metabolites | Relevant Isomer(s) | Reference |
|---|---|---|---|---|
| Reductive | Nitro group reduction | This compound, o-Chlorophenylhydroxylamine, o-Chloroaniline | Ortho, Meta, Para | nih.gov |
| Oxidative | Dioxygenase attack | 2-Amino-5-chlorophenol, 2-Amino-5-chloromuconic acid | Ortho | scispace.com |
| Oxidative | Dioxygenase attack | 4-Chlorocatechol | Meta | asm.org |
| Reductive & Acetylation | Nitro group reduction followed by acetylation | 4-Chloroaniline, N-acetyl-4-chloroaniline | Para | scispace.com |
Spectroscopic Characterization and Advanced Analytical Techniques in O Chloronitrosobenzene Research
Vibrational Spectroscopy Applications (FTIR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and monitoring molecular changes. For nitrosoaromatic compounds, these methods are particularly sensitive to the N=O stretching vibration, a key marker for identifying the monomeric form. Aromatic C-nitroso compounds are known to exist in equilibrium with their colorless or yellow dimeric forms (azodioxides), especially in the solid state. Vibrational spectroscopy can distinguish between these forms. The monomeric N=O stretch in aromatic nitroso compounds typically appears in the range of 1495-1511 cm⁻¹. updatepublishing.com In contrast, the dimeric form exhibits characteristic signals for the E-ON=NO asymmetric stretching vibration. mdpi.com
While specific experimental spectra for o-chloronitrosobenzene are not widely available, data from related compounds like nitrosobenzene (B162901) and its derivatives provide a basis for expected spectral features. For instance, the C-N stretching vibration in nitrosobenzene has been assigned to a band near 1100 cm⁻¹. pw.edu.pl The presence of a chlorine substituent on the aromatic ring in the ortho position is expected to influence the electronic distribution and, consequently, the vibrational frequencies of both the nitroso group and the benzene ring modes.
Table 1: Representative Vibrational Frequencies for Aromatic Nitroso Compounds This table presents typical frequency ranges for key vibrations in aromatic nitroso compounds, providing a reference for the expected spectrum of this compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example |
|---|---|---|
| Monomer N=O Stretch | 1495 - 1511 | Nitrosobenzene |
| Dimer E-ON=NO Stretch | ~1250 - 1300 | p-Bromonitrosobenzene |
| C-N Stretch | ~1100 | Nitrosobenzene |
| Aromatic C-H Stretch | 3030 - 3080 | Chlorobenzene (B131634) |
| Benzene Ring Stretch | ~1500, ~1600 | Chlorobenzene |
The transient nature of this compound, often appearing as an intermediate in chemical syntheses, makes in-situ monitoring essential for understanding reaction mechanisms and kinetics. FTIR and Raman spectroscopy are well-suited for real-time analysis of reactions in solution or the gas phase without the need for sample extraction. nih.gov For example, in the oxidation of anilines, nitrosobenzenes are key intermediates. rit.educhemrxiv.org In-situ FTIR can track the formation of the nitroso intermediate by observing the appearance of the characteristic N=O stretching band. researchgate.net
In a continuous flow chemistry setup, for instance, an in-line IR spectrometer can monitor the conversion of anilines to nitrosobenzenes in real-time. chemrxiv.org This allows for precise control over reaction conditions to maximize the yield of the desired intermediate or to study its subsequent reactions. The disappearance of the aniline (B41778) reactant bands and the appearance of the nitroso and subsequent product bands provide a detailed kinetic profile of the entire reaction sequence. This approach avoids the challenges of isolating the often unstable nitrosobenzene derivatives.
Tip-Enhanced Raman Spectroscopy (TERS) is a cutting-edge technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy, overcoming the diffraction limit of light. researchgate.net TERS can provide chemical information on the nanoscale, making it an ideal tool for studying catalytic processes at specific active sites on a catalyst surface. nih.gov
While no TERS studies have been reported specifically for this compound, the technique holds significant potential. For instance, in the catalytic reduction of o-chloronitrobenzene or the oxidation of o-chloroaniline, this compound could be a surface-bound intermediate. TERS could potentially map the distribution of this intermediate on the catalyst surface with nanometer resolution, identify the specific sites where it forms and reacts, and provide insight into its orientation and interaction with the catalytic surface. The enhancement of the Raman signal is achieved by a plasmonic "hotspot" created at the apex of a sharp metallic tip, allowing for the detection of minute quantities of molecules, even down to the single-molecule level. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
In the context of this compound, NMR is crucial for its identification, especially when it is part of a complex reaction mixture. The ¹H NMR spectrum would show distinct signals for the four aromatic protons, with their chemical shifts and coupling patterns being indicative of the ortho-substitution pattern. The electron-withdrawing and anisotropic effects of the nitroso and chloro groups would cause the aromatic protons to resonate at characteristic downfield positions.
¹³C NMR spectroscopy provides complementary information. The carbon atom attached to the nitroso group (ipso-carbon) is expected to show a significant chemical shift due to the electronic influence of the nitrogen and oxygen atoms. Studies on other substituted nitrosobenzenes have shown that the ¹³C chemical shifts are highly sensitive to the orientation of the nitroso group relative to the benzene ring. cdnsciencepub.comcdnsciencepub.com For example, steric hindrance from a bulky ortho substituent can force the N=O group to twist out of the plane of the ring, causing substantial changes in the chemical shifts of the ring carbons. cdnsciencepub.com This sensitivity makes ¹³C NMR a valuable probe for conformational analysis in substituted nitrosobenzenes.
The chemical shifts observed in NMR spectra are directly related to the electronic structure of the molecule. The electron-withdrawing nature of both the chloro and nitroso groups decreases the electron density on the aromatic ring, particularly at the ortho and para positions. This deshielding effect causes the corresponding protons and carbon atoms to resonate at higher chemical shifts (further downfield). stackexchange.com
Correlations between substituent effects and ¹³C chemical shifts in substituted benzenes are well-documented. However, for the nitroso group, these effects can be unusually large compared to other functional groups, reflecting the unique electronic character of the N=O bond and the significant role of the nitrogen lone pair. cdnsciencepub.com Analysis of these chemical shifts allows for a detailed mapping of the electronic landscape of the this compound molecule, providing insights that complement theoretical calculations of electron density and molecular orbitals.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Substituted Nitrosobenzenes This table shows representative chemical shift ranges for carbons in nitrosobenzene, which can be used to estimate the expected shifts for this compound. The presence of the ortho-chloro substituent will further influence these values.
| Carbon Position | Typical Chemical Shift (ppm vs. TMS) | Influencing Factors |
|---|---|---|
| C-ipso (C-N=O) | 160 - 170 | Direct attachment to electronegative N=O group |
| C-ortho | 120 - 130 | Anisotropic and inductive effects of N=O group |
| C-meta | 128 - 135 | Less affected by resonance from N=O group |
| C-para | 135 - 145 | Resonance deshielding by N=O group |
X-ray Based Spectroscopies and Diffraction
X-ray techniques provide direct information about atomic positions and the electronic structure of core orbitals. X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, while X-ray absorption spectroscopy (XAS) probes the unoccupied electronic states.
Aromatic nitroso compounds, including nitrosobenzene, often exist as dimers in the solid state, forming an azodioxide structure. rsc.org X-ray diffraction studies have confirmed that the nitrosobenzene dimer adopts a cis-arrangement of the central (CNO)₂ group. rsc.org It is highly probable that this compound would also dimerize in the solid state to minimize intermolecular interactions. Single-crystal X-ray diffraction would be the definitive method to confirm this dimerization and to determine the precise bond lengths, bond angles, and intermolecular packing arrangement of the molecule. Such a study would reveal the influence of the ortho-chloro substituent on the crystal packing and the geometry of the azodioxide core. In some cases, photodissociation of the dimer in the crystal at low temperatures can yield the monomeric form, allowing for its structural characterization in a metastable crystal phase via X-ray analysis. mdpi.com
X-ray Absorption Spectroscopy (XAS), particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific probe of electronic structure. nih.gov By tuning the X-ray energy to the K-edge of nitrogen or oxygen, one can excite core electrons into unoccupied molecular orbitals. nih.gov For this compound, nitrogen K-edge XAS could provide detailed information about the unoccupied π* orbitals of the N=O bond. The energies and intensities of these 1s → π* transitions are highly sensitive to the chemical environment, including oxidation state and bonding. nih.gov This would allow for a direct probe of the electronic structure of the nitroso functional group and how it is perturbed by the chloro-substituted aromatic ring.
X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States and Oxidation States in Catalytic Systems
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of catalytic systems relevant to this compound, XPS provides critical insights into the interactions between different components of the catalyst, which dictate its performance.
Research on catalysts for the hydrogenation of chloronitrobenzenes demonstrates the power of XPS in elucidating catalyst behavior. For instance, in an iron-promoted platinum catalyst (Pt-Fe/AC), XPS analysis revealed electron transfer from the platinum nanoparticles to the iron(III) oxide (Fe₂O₃). rsc.org This transfer results in an electron-deficient state for the platinum, which is believed to be responsible for the catalyst's improved performance. rsc.org
Similarly, in studies involving NiCoB nanoalloy catalysts modified with elements like Mo, La, Fe, and W, XPS results showed that the modifier elements existed in both elemental and oxidized states on the catalyst surface. ncu.edu.tw The elemental form of the modifier can form a nano-alloy with nickel and cobalt, directly affecting their electron densities, while the oxidized state influences the product distribution through its Lewis acidity. ncu.edu.tw The technique has also been used to analyze the promoting effect of FeOₓ in Ir/TiO₂-FeOx nanocomposite catalysts used for the selective hydrogenation of o-chloronitrobenzene. nih.gov Furthermore, XPS can confirm the oxidation state of the primary metal before a reaction, such as identifying Fe⁰ as the main component in a nano-iron/nickel (n-Fe/Ni) catalyst. mdpi.com These analyses of surface electronic and oxidation states are vital for understanding the catalytic mechanisms at an atomic level. mdpi.com
X-ray Diffraction (XRD) for Catalyst Crystal Structure and Nanoparticle Size Analysis
X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a material. mdpi.com It is widely used to identify the phases present in a catalyst, such as metals, metal oxides, or alloys, and to assess the degree of crystallinity.
In the context of catalysts used for o-chloronitrobenzene reduction, XRD is employed to confirm the structure of the synthesized materials. For example, XRD patterns have been used to identify the formation of Fe-Ni alloys in bimetallic nanoparticles, which are active in hydrodechlorination processes. researchgate.net The technique can also track changes in the catalyst during the reaction; for instance, XRD analysis of a nano-iron catalyst used in the reduction of p-chloronitrobenzene showed the transformation of the initial Fe⁰ into iron oxyhydroxide phases like lepidocrocite (γ-FeOOH) and goethite (α-FeOOH) over time. mdpi.com
While XRD is a powerful tool for phase identification, its application in determining the size of very small nanoparticles can be limited. The Scherrer equation allows for the estimation of crystallite size from the broadening of diffraction peaks; however, for highly dispersed catalysts with particle sizes below a few nanometers, the diffraction peaks may be too broad or weak to be detected. researchgate.netdntb.gov.ua This was observed in a study of supported ruthenium catalysts on magnesium fluoride (Ru/MgF₂), where no reflections from ruthenium metal were present in the X-ray patterns, indicating that the particles were extremely small and highly dispersed. researchgate.net
| Catalyst System | Analytical Technique | Key Finding | Reference |
|---|---|---|---|
| Ru/MgF₂ | XRD | Determination of Ru particle size was impossible due to the absence of reflections, suggesting very small particle sizes. | researchgate.net |
| n-Fe/Ni | XRD | Tracked the transformation of Fe⁰ to iron oxyhydroxide phases (lepidocrocite and goethite) during the reaction. | mdpi.com |
| Pt/ZrO₂/Zeolite | XRD | Used for phase analysis of the composite catalyst structure. | rsc.orgnih.gov |
| Ni-Fe Nanoparticles | XRD | Identified the main phase composition as a Fe-Ni alloy. | researchgate.net |
Electron Microscopy Techniques for Morphological and Nanostructural Analysis
Electron microscopy techniques are indispensable for the direct visualization of catalyst nanostructures. They provide high-resolution information about particle size, shape, distribution, and surface topography, which are critical parameters influencing catalytic activity and selectivity. wiley.com
Transmission Electron Microscopy (TEM) for Catalyst Particle Morphology and Distribution
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing heterogeneous catalysts, which typically consist of small metal particles dispersed on a support material. wiley.com TEM allows for the direct imaging of these nanoparticles, providing detailed information on their size, shape, and distribution across the support surface. wiley.comresearchgate.net
In research related to the selective hydrogenation of o-chloronitrobenzene to o-chloroaniline, TEM has been instrumental in correlating catalyst structure with performance. A study on ruthenium (Ru) colloids supported on magnesium fluoride (MgF₂) used TEM to determine the average size of the Ru particles. researchgate.net The results showed a clear relationship between particle size and catalytic activity; smaller Ru particles led to a higher conversion of o-chloronitrobenzene. researchgate.net However, the high selectivity to o-chloroaniline (over 97%) was maintained regardless of the particle size. researchgate.net This demonstrates that the reaction is structure-sensitive, with activity being strongly dependent on the size of the metal particles. researchgate.net TEM has also been used to characterize the morphology of various other catalysts, including NiCoB nanoalloys and nano-iron particles used in related chloronitrobenzene reactions. ncu.edu.twmdpi.com
| Catalyst | Average Ru Particle Size (nm) [Determined by TEM] | o-Chloronitrobenzene Conversion (%) | Selectivity to o-Chloroaniline (%) |
|---|---|---|---|
| R1/F | 1.6 | 91 | >97 |
| R3/F | 2.6 | - | >97 |
| R5/F | - | 59 | >97 |
Scanning Electron Microscopy (SEM) for Surface Topography and Compositional Analysis
Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of catalyst materials at a micro- to nanoscale. It provides images by scanning the surface with a focused beam of electrons.
SEM is often combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), a technique that allows for elemental analysis of the sample. This combination provides compositional maps of the catalyst surface. For the Pt/ZZ catalyst, EDS mapping confirmed the uniform and high dispersion of both platinum nanoparticles and zirconium dioxide across the support. rsc.org This combined approach is valuable for confirming the intended distribution of active components in the catalyst design.
Theoretical and Computational Studies of O Chloronitrosobenzene Systems
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for studying molecules like o-chloronitrosobenzene, providing insights into reaction energetics, surface interactions, and intrinsic reactivity.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energy barriers. A key industrial reaction where chloronitrosobenzene appears as an intermediate is the catalytic hydrogenation of chloronitrobenzene to chloroaniline.
While specific studies focusing exclusively on the ortho- isomer are limited in the public domain, extensive DFT research on the hydrogenation of p-chloronitrobenzene (p-CNB) over various catalysts provides a strong model for the computational approach. In these reactions, the nitro group (-NO₂) is sequentially hydrogenated, with chloronitrosobenzene appearing as a key intermediate.
For instance, in the hydrogenation of p-CNB on a γ-Mo₂N(111) surface, the reaction proceeds through several elementary steps. acs.org The initial hydrogenation of the nitro group to form ClC₆H₄NO₂H* has a calculated activation barrier of 13.3 kcal/mol. acs.orgmurdoch.edu.au The subsequent step, which forms the adsorbed p-chloronitrosobenzene (ClC₆H₄NO) and a water molecule, must overcome an energy barrier of 23.1 kcal/mol. acs.orgmurdoch.edu.au Further hydrogenation steps to convert the nitroso intermediate into chlorophenylhydroxylamine and finally to p-chloroaniline involve their own distinct transition states and energy barriers. acs.org For example, the hydrogenation of the ClC₆H₄NO radical to form ClC₆H₄NOH* has a modest barrier of 14.2 kcal/mol. acs.org In contrast, a direct, non-catalytic N-O bond fission was found to have a much higher energy barrier of 47.7 kcal/mol, highlighting the crucial role of the catalyst in facilitating the reaction. acs.orgnih.gov
These calculations demonstrate how DFT can be used to compare different mechanistic pathways, such as direct dissociation versus hydrogen-assisted routes, and to pinpoint the rate-limiting steps in a catalytic cycle. murdoch.edu.au
Table 1: Calculated Activation and Reaction Energies for Steps in p-Chloronitrobenzene Hydrogenation on γ-Mo₂N(111) Note: These values are for the para-isomer but illustrate the type of data generated from DFT calculations for this class of compounds.
| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Initial H transfer | ClC₆H₄NO₂* + H | ClC₆H₄NO₂H | 13.3 | +8.1 | acs.orgmurdoch.edu.au |
| Formation of Chloronitrosobenzene | ClC₆H₄NO₂H* + H | ClC₆H₄NO + H₂O | 23.1 | -42.0 | acs.orgmurdoch.edu.au |
| Hydrogenation of Chloronitrosobenzene | ClC₆H₄NO + H | ClC₆H₄NOH | 14.2 | -8.9 | acs.org |
| Formation of Chlorophenylhydroxylamine | ClC₆H₄NOH* + H | ClC₆H₄NHOH | 25.3 | -12.0 | acs.org |
| Dimerization Pathway Step | Cl₂C₁₂H₈N₂OH* + H | Cl₂C₁₂H₈N₂ + H₂O | 54.6 | - | acs.orgnih.gov |
| Dimerization Pathway Step | Cl₂C₁₂H₈N₂ + H | Cl₂C₁₂H₈N₂H | 60.2 | -32.6 | acs.orgnih.gov |
The interaction between a molecule and a catalyst surface is fundamental to heterogeneous catalysis. DFT calculations can quantify the strength of this interaction through adsorption energies and reveal the preferred orientation of the adsorbed molecule. For the hydrogenation of chloronitrobenzene, the way the molecule binds to the catalyst surface can dictate the reaction's selectivity and efficiency.
Studies on the adsorption of p-chloronitrobenzene on a γ-Mo₂N(111) surface have identified several stable adsorption configurations. acs.orgmurdoch.edu.au The calculations show that the molecule prefers to adsorb over Mo-hollow or N-hollow sites with significant adsorption energies of -32.1 kcal/mol and -38.5 kcal/mol, respectively. murdoch.edu.aunih.gov The specific geometry, such as a flat-lying orientation versus a vertical one, influences which parts of the molecule are most accessible for reaction. acs.org For example, a flat-like configuration is considered more geometrically oriented for the hydrogenation of the nitro group. acs.org
Similarly, DFT calculations for nitrobenzene (B124822) adsorption on a Pd/Al₂O₃ catalyst indicated that a parallel adsorption geometry is energetically favorable. rsc.org However, experimental infrared spectroscopy suggested a tilted or vertical orientation, a discrepancy attributed to the calculations modeling an isolated molecule while the experiment reflects a surface with multi-molecule coverage. rsc.org Further research on chloronitrobenzene isomers adsorbed on a Cu(111) surface revealed that the interaction can be strong enough to cause spontaneous isomerization of the molecule even at low temperatures. aip.org
Table 2: Calculated Adsorption Energies for p-Chloronitrobenzene on Various Surfaces Note: These values are for the para-isomer but are representative of the computational approach.
| Adsorption System | Adsorption Configuration | Adsorption Energy (kcal/mol) | Reference |
| p-CNB on γ-Mo₂N(111) | Vertical, via two O atoms on two Mo atoms (A1) | -27.5 | acs.orgmurdoch.edu.au |
| p-CNB on γ-Mo₂N(111) | Flat, via one O atom on a Mo-hollow site (A2) | -32.1 | acs.orgmurdoch.edu.au |
| p-CNB on γ-Mo₂N(111) | Flat, on an N-hollow site | -38.5 | murdoch.edu.au |
| p-Chloroaniline (product) on various Pd surfaces | Range of configurations | -39.2 to -61.11 | acs.org |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org Analyzing the energies and spatial distributions of these orbitals provides insight into the molecule's electrophilic and nucleophilic sites, guiding predictions of reaction outcomes. wuxiapptec.com
For substituted nitrobenzenes, DFT calculations of the FMOs can help explain their reactivity. preprints.org In the case of chloronitrobenzene isomers adsorbed on a Cu(111) surface, analysis of the molecular orbitals is essential to interpret submolecular resolution in Scanning Tunneling Microscopy (STM) images. aip.org The calculations show that for the meta- and para- isomers, the orbitals of the chlorine and nitro groups are electronically disconnected by the phenyl ring. aip.org However, for this compound, the direct spatial proximity and overlap between the substituent groups lead to a more complex electronic structure, which is reflected in the STM images. aip.org The analysis indicated that the HOMO-1 and HOMO-2 states of the adsorbed para- and meta- isomers were composed entirely of chlorine orbitals, creating resonant states that appear as distinct protrusions in STM imaging. aip.org
However, FMO theory has its limitations. For electrophilic aromatic substitution on nitrobenzene, simple FMO analysis struggles to correctly predict the experimentally observed meta-directing behavior, as the HOMO's atomic coefficients are similar for both the ortho and meta positions. preprints.org This highlights the need for more sophisticated models that also consider factors like electrostatic potential and transition state energies for accurate reactivity prediction. rsc.orgmdpi.com
Molecular Dynamics Simulations for Understanding Reaction Dynamics in Solution and on Surfaces
While DFT is excellent for calculating static properties and minimum energy pathways, Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a chemical system. By solving Newton's equations of motion for a collection of atoms, MD can simulate the dynamic behavior of molecules in solution or on surfaces, capturing thermal motions, solvent effects, and conformational changes. researchgate.netitb.ac.id
For a system involving this compound, MD simulations can be used to explore several aspects. For instance, simulations can model the diffusion of reactants to a catalyst surface, the conformational flexibility of the adsorbed molecule, and the desorption of products. dlut.edu.cn In solution, MD can shed light on phenomena like the monomer-dimer equilibrium of nitroso compounds. A study on substituted nitrosobenzenes used MD to compute the binding free energies within host capsules, demonstrating how confinement affects the preference for the monomer versus the dimer form. acs.org
Another application is using probe molecules in MD simulations to map the interaction landscape of a larger system. For example, chlorobenzene (B131634) has been used as a probe in MD simulations to identify hydrophobic and halogen-binding sites on protein surfaces, a technique that could be adapted to map the reactive sites of a catalyst or material surface. nih.gov
In Silico Approaches to Mechanistic Understanding and Material Design
The term in silico refers to any investigation performed on a computer, and it encompasses a wide range of computational techniques, including DFT and MD, aimed at understanding chemical systems and designing new materials. umweltbundesamt.de
For this compound and related compounds, in silico approaches are invaluable for building a complete mechanistic picture. By combining DFT calculations of reaction barriers with MD simulations of system dynamics, a comprehensive model of a catalytic process can be constructed. nih.govresearchgate.net This was demonstrated in the study of p-CNB hydrogenation, where DFT provided the energetic landscape, which could then be used to develop a kinetic model that confirmed the high selectivity towards the desired chloroaniline product at certain temperatures. murdoch.edu.aunih.gov
These computational tools are not just for understanding existing systems; they are increasingly used for predictive material design. By calculating the properties of hypothetical catalysts, researchers can screen for promising candidates before committing to expensive and time-consuming laboratory synthesis. For example, DFT can be used to study how different support materials or the addition of promoters might influence the activity and selectivity of a catalyst for o-chloronitrobenzene hydrogenation. acs.org This computational-led approach accelerates the discovery of new, high-performance materials for specific chemical transformations. researchgate.net
Research Applications and Methodological Advancements Involving O Chloronitrosobenzene
Catalysis Research and Development
The design and synthesis of novel catalysts are at the forefront of research to improve the production of o-chloroaniline from o-chloronitrobenzene. Efforts span from utilizing precious metals to developing cost-effective non-noble metal systems and leveraging nanomaterials to enhance catalytic performance.
Design and Synthesis of Novel Catalysts for Selective Hydrogenation to o-Chloroaniline
The primary challenge in the hydrogenation of halogenated nitroaromatics is preventing the undesired side reaction of hydrodehalogenation. researchgate.net To overcome this, extensive research has been dedicated to designing catalysts with high selectivity. This involves modifying catalyst composition, particle size, and the interaction between the active metal and its support. researchgate.netmdpi.com
Noble metals are widely studied for the hydrogenation of o-chloronitrobenzene due to their high intrinsic activity. researchgate.net
Palladium (Pd): Palladium-based catalysts are frequently used. A 2 wt% Pd on carbon (Pd/C) catalyst demonstrated high selectivity in the solvent-free hydrogenation of o-chloronitrobenzene, with dehalogenation products accounting for as low as 0.3% of the total yield. scientific.net Palladium supported on nanotubular titanium dioxide (Pd/TiO2-M) achieved 100% conversion of o-chloronitrobenzene with 86% selectivity to o-chloroaniline in the vapor phase. researchgate.net The selectivity of Pd catalysts is linked to the electron density of the metal; supports that create electron-deficient Pdδ+ species, like activated carbon, tend to favor the desired reaction over hydrodehalogenation. acs.org
Platinum (Pt): Platinum catalysts also show excellent performance. Colloidal platinum nanoparticles (2.2 nm) supported on γ-iron oxide (Pt/γ-Fe2O3) achieved 99.9% selectivity at 99.95% conversion under solvent-free conditions. researchgate.net The size of Pt nanoparticles can influence both activity and selectivity; one study found that catalysts with smaller Pt nanoparticles (2.8 nm) had higher activity but lower selectivity compared to those with larger particles (11.5 nm). cjcatal.com The addition of promoters, such as iron, to Pt/activated carbon catalysts can further enhance selectivity. mdpi.com
Iridium (Ir): Iridium catalysts have been explored for this reaction. Ultrathin iridium nanowires with an average diameter of 2 nm demonstrated high activity and selectivity. acs.org Density functional theory (DFT) calculations suggested that H2 dissociates more readily on the Ir(100) surface, which is exposed on the nanowires, contributing to their high hydrogenation rate. acs.org Iridium nanoparticles entrapped in aluminum oxy-hydroxide (Ir/AlO(OH)) also showed high activity and selectivity, attributed to hydrogen bonding between the catalyst's surface hydroxyl groups and the nitro group of the substrate. scientific.net
Ruthenium (Ru): Ruthenium-based catalysts, particularly bimetallic systems, are effective. Poly(N-vinyl-2-pyrrolidone) (PVP)-stabilized ruthenium-platinum (Ru-Pt) bimetallic colloids achieved nearly 100% selectivity to o-chloroaniline at 100% conversion when cobalt ions were added. nih.gov A biosynthesized Ru0.5Pt0.5/Vulcan XC catalyst also displayed outstanding performance under mild, solvent-free conditions. acs.org A 0.5%Ru-15%Fe/C catalyst showed high activity (99.7% conversion) and selectivity (98.7%) and remained stable for 140 hours of operation. cjcatal.com
Interactive Data Table: Performance of Noble Metal Catalysts in o-Chloronitrobenzene Hydrogenation
| Catalyst | Support | Conversion (%) | Selectivity to o-Chloroaniline (%) | Reaction Conditions | Source |
|---|---|---|---|---|---|
| Pd | TiO₂ Nanotubes | 100 | 86 | Vapor phase, Ethanol, 523 K | researchgate.net |
| Pd | Activated Carbon | >99 | >98 | Solvent-free, 383 K, 12 cycles | scientific.net |
| Pt | γ-Fe₂O₃ | 99.95 | 99.9 | Solvent-free | researchgate.net |
| Pt | Activated Carbon | >99 | 99 | Methanol (B129727), 60°C, 34 atm H₂ | researchgate.net |
| Ru-Pt (bimetallic) | PVP colloid | 100 | ~100 | Methanol, 303 K, 0.1 MPa H₂, Co-ion additive | nih.gov |
| Ru-Fe | Activated Carbon | 99.7 | 98.7 | Liquid phase, 140 h stability | cjcatal.com |
| Ir | Nanowires | - | High | - | acs.org |
| Ir | AlO(OH) | - | High | Mild conditions | scientific.net |
Due to the high cost of noble metals, research into more economical alternatives like nickel and metal nitrides is crucial for industrial applications. rsc.org
Nickel (Ni): Nickel-based catalysts are a cost-effective option. rsc.org A series of titania-supported nickel (Ni/TiO2) catalysts showed that with Ni loadings of 20% or higher, both conversion of o-chloronitrobenzene and selectivity to o-chloroaniline could exceed 99% within 210 minutes. cjcatal.com Highly dispersed Ni nanoparticles on carbon nanotubes, prepared via a hybrid nanocomposite precursor route, achieved a 98.1% yield of o-chloroaniline in 150 minutes. rsc.org Porous graphitic carbon layers encapsulating Ni nanoparticles (Ni@C), derived from a metal-organic framework (MOF), also demonstrated high performance, achieving 99.4% conversion and 94.2% selectivity in 40 minutes. researchgate.net
Molybdenum Nitride (Mo₂N): Molybdenum nitride has emerged as a promising catalyst for selective hydrogenation. epfl.ch A tetragonal β-Mo₂N phase, prepared by temperature-programmed treatment of MoO₃, was shown to effectively catalyze the liquid-phase hydrogenation of various substituted nitrobenzenes, including p-chloronitrobenzene, with high selectivity to the corresponding amine. epfl.chuva.nl The catalytic activity is attributed to the material's ability to adsorb a significant amount of hydrogen. uva.nl Molybdenum nitride has also been used as a catalyst support, where it improved the performance of gold (Au) in the selective hydrogenation of p-chloronitrobenzene, leading to 100% selectivity. mdpi.com
Interactive Data Table: Performance of Non-Noble Metal and Metal Nitride Catalysts
| Catalyst | Support | Conversion (%) | Selectivity to o-Chloroaniline (%) | Reaction Conditions | Source |
|---|---|---|---|---|---|
| Ni (30% loading) | TiO₂ | >99 | >99 | 343 K, 1.0 MPa H₂, 210 min | cjcatal.comresearchgate.net |
| Ni | Carbon Nanotubes | 99.3 | 98.8 | 140°C, 2.0 MPa H₂, 150 min | rsc.org |
| Ni@C (MOF-derived) | - | 99.4 | 94.2 | 140°C, 0.5 MPa H₂, 40 min | researchgate.net |
| Co/C (MOF-derived) | - | 99 | 99 | 80°C, 2 MPa H₂, 60 min | rsc.org |
| β-Mo₂N | - | - | High selectivity | Liquid phase, 423 K, 11 bar H₂ | epfl.ch |
Carbon Nanotubes (CNTs): CNTs are effective supports due to their high surface area and chemical stability. They have been used to support highly dispersed Ni nanoparticles, leading to superior catalytic performance in the liquid-phase hydrogenation of o-chloronitrobenzene. rsc.org Ni-B amorphous alloy catalysts supported on CNTs also showed high conversion (>85%) and selectivity (95.5%). gychbjb.com
Titanium Dioxide (TiO₂): TiO₂ is another widely used support. For Ni/TiO₂ catalysts, the interaction between the metal and the support was found to be an important factor affecting performance. cjcatal.com In the case of Pd/TiO₂, a strong palladium-support interaction was deemed crucial to the catalyst's activity. researchgate.net
Nickel Oxide (NiO): Nickel oxide has been employed as an active support for palladium catalysts. A Pd/NiO catalyst prepared with UV-light irradiation showed significantly enhanced activity, achieving 100% conversion of o-chloronitrobenzene and 81.1% selectivity to o-chloroaniline under optimized conditions. mdpi.com This performance was over 11 times higher than that of a similar catalyst prepared without UV irradiation. mdpi.com
Other supports such as activated carbon, scientific.netgychbjb.com γ-Al₂O₃, gychbjb.com and iron oxides researchgate.net have also been extensively investigated to enhance catalytic activity and selectivity in this reaction.
Modifying metal catalysts with other elements is a key strategy to tune their selectivity. The introduction of phosphorus to palladium catalysts has proven highly effective in suppressing the undesired hydrodechlorination reaction.
Interactive Data Table: Effect of Phosphorus Modification on Palladium Catalysts
| Catalyst System | Key Findings | Selectivity to o-CAN (%) | Source |
|---|---|---|---|
| Pd-P (P/Pd = 0.3) | Forms Pd₆P and electron-rich Pd(0) clusters. Increased selectivity but lower activity than Pd-black. | 66 (at 99% conversion) | ingentaconnect.com |
| Pd-P (general) | Selectivity increases with P introduction. | 74-94 | benthamdirect.com |
| Pd-P/C | Forms stable Pd₃P crystal structure, which suppresses hydrodehalogenation. | 99.78 (for p-CAN) | mdpi.com |
| Pd-P-C framework | Electron transfer from C to Pd via P creates electron-rich H⁻, favoring nitro group attack. | 99.9 (for p-CAN) | rsc.org |
Optimization of Reaction Conditions and Solvent Effects in Catalytic Processes (e.g., Supercritical CO2, Water-Organic Mixtures)
Optimizing reaction parameters such as solvent, temperature, and pressure is crucial for maximizing catalyst performance. The solvent can significantly influence the reaction by affecting the solubility of hydrogen, interacting with the catalyst surface, and through competitive adsorption. mdpi.commdpi.com
The hydrogenation of o-chloronitrobenzene has been performed in various solvents, including methanol, nih.gov ethanol, mdpi.com and N,N-dimethylformamide (DMF). ingentaconnect.combenthamdirect.com Using methanol as the reaction medium for Ni-P-B nanocatalysts significantly increased the conversion of p-chloronitrobenzene compared to ethanol. acs.org In some cases, water-organic mixtures, such as ethanol-water, have been used, leading to complete conversion and high selectivity with Pt/FexOy@C catalysts. scientific.net
Solvent-free, or "neat," conditions are also highly attractive as they simplify product separation and reduce waste. researchgate.net Several highly effective systems have been developed for solvent-free hydrogenation, including Pt/γ-Fe₂O₃, researchgate.net Ru-Pt/Vulcan XC, acs.org and Pd-P/C catalysts. mdpi.com
Furthermore, innovative reaction setups are being explored. The Aqueous-Phase Reforming/Hydrogenation (APR/Hyd) process allows the solvent (e.g., bioethanol) to also serve as the in-situ source of hydrogen. researchgate.net In this system, Ru and Ir catalysts, which are typically not very selective, become over 99.9% selective for the hydrogenation of o-chloronitrobenzene to o-chloroaniline. researchgate.net Comparing batch and continuous flow reactors, it was found that for an Au/TiO₂ catalyst, a continuous flow setup was preferable, reducing working time and increasing productivity. nih.gov
Studies on Catalyst Stability, Durability, and Deactivation Mechanisms
The stability, durability, and deactivation of catalysts are critical factors in the industrial application of o-chloronitrosobenzene hydrogenation. Research has shown that catalyst deactivation can occur through various mechanisms, including contamination of the metal surface, metal leaching, and blockage of active sites. rsc.org
For instance, in the hydrogenation of chloronitrobenzene isomers, supported nickel catalysts can suffer from deactivation due to the agglomeration of metal particles and the blocking of active sites by hydrogen halides. mdpi.com A novel pre-coking strategy has been developed to enhance the stability of supported nickel catalysts. This method involves exposing the nickel nanoparticles to methane (B114726) dry reforming conditions, which creates a nanotube-like coke modification. This modified catalyst, while showing slightly reduced hydrogenating ability, exhibits significantly improved stability and selectivity towards the desired product, 3,4-dichloroaniline. mdpi.comresearchgate.net The enhanced stability is attributed to a decreased tendency to retain chlorine species, which are a primary cause of deactivation on the unmodified catalyst by blocking substrate access to active sites. researchgate.net While coke deposition can still occur on the pre-coked catalyst, its impact on stability is less severe than that of chlorine uptake. researchgate.net The coke layer also helps to restrain the growth of nickel nanoparticles. researchgate.net
In another study, Pt/CNT catalysts used in the hydrogenation of o-chloronitrobenzene showed significant deactivation after the first reaction cycle. rsc.org To address this, a method of coating a Pt/Al2O3 catalyst with N-doped carbon (NC) was developed. This Pt/Al2O3@NC catalyst demonstrated 100% selectivity to p-chloroaniline at 100% conversion of p-chloronitrobenzene and showed no deactivation over five catalytic cycles. rsc.org The intimate contact between the NC layers and Pt particles forms Pt-NC heterojunctions, which are believed to play a crucial role in the high selectivity and stability of the catalyst. rsc.org
The choice of catalyst support and the reaction conditions also play a significant role. For example, the use of a hydrophobic carbon support can inhibit the formation of aniline (B41778), a common byproduct. researchgate.net The morphology of the support material, such as the rolling graphene layers of carbon nanotubes, can also influence the adsorption of molecules and, consequently, the catalytic performance. researchgate.net Temperature is another critical parameter; elevated temperatures can increase the likelihood of dechlorination, leading to the formation of byproducts like aniline, especially with Pd-based catalysts which are sensitive to temperature-induced hydrodehalogenation. researchgate.net
| Catalyst System | Deactivation Mechanism(s) | Stability Enhancement Strategy | Key Findings | Reference(s) |
| Supported Nickel | Metal agglomeration, active site blocking by hydrogen halides and chlorine species. | Pre-coking with methane. | Improved stability and selectivity by reducing chlorine retention and restraining nanoparticle growth. | mdpi.com, researchgate.net |
| Pt/CNT | Contamination of metal surface, metal leaching. | Coating Pt/Al2O3 with N-doped carbon (Pt/Al2O3@NC). | No deactivation observed over 5 cycles with 100% selectivity to p-chloroaniline. | rsc.org |
| Pd-based catalysts | Temperature-sensitive hydrodehalogenation. | Optimization of reaction temperature. | Lower temperatures can minimize the formation of dechlorinated byproducts. | researchgate.net |
Advanced Electrochemical Synthesis and Transformation
The electrochemical synthesis of compounds from this compound offers a green and efficient alternative to traditional chemical methods. mdpi.com Research in this area has focused on the development of specialized electrochemical cells and novel electrode materials to improve yield, selectivity, and efficiency.
Divided cells, which separate the catholyte from the anolyte using ion-exchange membranes or diaphragms, are often preferred to prevent side reactions and simplify product separation. google.com For the synthesis of 2,2′-dichlorohydrazobenzene (DHB) from o-chloronitrobenzene (o-CNB), a porous Ni/Fe-combined electrode in a membrane-separated cell has been developed. researchgate.net
The choice of electrode material is paramount. A study investigating the electrochemical synthesis of DHB from o-CNB on a titanium electrode explored the catalytic activity of various metal oxides, including PbO, Bi2O3, Sb2O3, and SnO2. researchgate.net Both PbO and Bi2O3 showed high catalytic activity, achieving chemical yields of DHB of 93.9% and 95.5%, respectively. researchgate.net A novel catalyst loading method on the titanium electrode was also developed using cyclic voltammetry. researchgate.net
Three-dimensional electrodes (TDEs) have gained attention due to their ability to significantly increase the electrode surface area, allowing for the use of lower current densities and reducing reaction times. researchgate.net In one study, a TDE with granular activated carbon as the particle electrode and graphite (B72142) as the anode was used for the degradation of o-chloronitrobenzene wastewater. researchgate.net
The electrochemical reduction of o-chloronitrobenzene has also been studied in non-aqueous solvents like liquid ammonia (B1221849). scispace.comutexas.edu Using a platinum electrode in liquid ammonia with 0.1 M potassium iodide as the supporting electrolyte, three distinct reduction waves were observed. scispace.comutexas.edu This system allowed for the formation of a relatively stable radical anion. scispace.comutexas.edu
| Electrode/Cell System | Target Transformation | Key Features | Performance Metrics | Reference(s) |
| Porous Ni/Fe-combined electrode in a membrane-separated cell | o-CNB to 2,2′-dichlorohydrazobenzene (DHB) | Divided cell to prevent side reactions. | Not specified. | researchgate.net, kisti.re.kr |
| Titanium electrode with PbO or Bi2O3 catalyst | o-CNB to 2,2′-dichlorohydrazobenzene (DHB) | High catalytic activity of metal oxide catalysts. | 93.9% yield with PbO; 95.5% yield with Bi2O3. | researchgate.net |
| Three-dimensional electrode (TDE) with granular activated carbon | Degradation of o-chloronitrobenzene | High surface area, lower current densities. | Not specified. | researchgate.net |
| Platinum electrode in liquid ammonia | Reduction of o-chloronitrobenzene | Non-aqueous solvent, stable radical anion formation. | Three reduction waves observed. | scispace.com, utexas.edu |
Electrochemical methods are being actively investigated for the degradation and detoxification of o-chloronitrobenzene, a toxic and recalcitrant organic pollutant. mountainscholar.org These techniques, often classified as advanced oxidation processes (AOPs), can effectively break down the molecule, although complete mineralization can be costly. mountainscholar.org
One approach involves electrochemical oxidation using hydroxyl radicals. mountainscholar.org Studies on chloronitrobenzene (CNB) have shown that this process rapidly hydroxylates and cleaves the aromatic ring, forming dicarboxylic acids like muconic acid, succinic acid, malic acid, and maleic acid. mountainscholar.org However, the subsequent electrochemical oxidation of these dicarboxylates is significantly slower. mountainscholar.org A cost-effective strategy involves using electrochemical oxidation at a low applied potential (around 6 V) to achieve ring cleavage, followed by biological oxidation of the more biodegradable intermediates. mountainscholar.org
Another strategy is electrochemical reduction, which involves the cleavage of the C-Cl bond to release chloride ions. provectusenvironmental.com This can occur through direct electron transfer at the cathode or indirectly via electrogenerated mediators. provectusenvironmental.com The electrode material is a crucial factor in the efficiency of this process. provectusenvironmental.com
The electrochemical reduction of o-chloronitrobenzene has also been explored in liquid ammonia, where the radical anion is more stable compared to other nonaqueous solvents. scispace.comutexas.edu This allows for a more controlled study of the dehalogenation process. The dianion of o-chloronitrobenzene, however, undergoes rapid loss of the halide ion. scispace.comutexas.edu
Photochemical and Photoreduction Research
Photochemical methods offer a promising avenue for the transformation of this compound. The primary photoproduct of nitrobenzene (B124822) photoreduction is nitrosobenzene (B162901). oup.com Research has explored various ways to enhance the efficiency of these light-induced reactions.
One study investigated the photocatalytic reduction of p-chloronitrobenzene using titanium dioxide (TiO2) slurries under UV light in the presence of a sacrificial electron donor like isopropanol. researchgate.net The function of the sacrificial donor is to scavenge valence band holes, which reduces the recombination of photogenerated electrons and holes, thereby increasing the reductive efficiency. researchgate.net The type of TiO2 used significantly impacted the yield of p-chloroaniline, with P25 TiO2 showing the highest yield at 99.20%. researchgate.net
Another approach involved the UV light-assisted synthesis of a Pd/NiO catalyst for the hydrogenation of o-chloronitrobenzene. mdpi.com The catalyst prepared under UV irradiation exhibited significantly higher activity and selectivity compared to the non-irradiated catalyst. mdpi.com This method achieved 100% conversion of o-CNB and 81.1% selectivity to o-chloroaniline under optimized conditions. mdpi.com
The development of photoelectrocatalytic systems has also shown promise. A photoanode made of Au nanoparticles and g-C3N4 co-modified TiO2 nanotube arrays was used for the degradation of o-chloronitrobenzene under visible light. researchgate.net The localized surface plasmon resonance (LSPR) effect of the Au nanoparticles injects plasmonic electrons into the g-C3N4, extending the light absorption range of the photocatalyst. researchgate.net
Quantum dots (QDs) are semiconductor nanocrystals that can act as sensitizers in photocatalytic systems, enhancing their efficiency, particularly under visible light. rsc.orgrsc.org In the context of this compound's precursor, o-chloronitrobenzene (o-CNB), cadmium sulfide (B99878) (CdS) QDs have been used to sensitize titanium dioxide (P25), a common photocatalyst. rsc.orgrsc.org
The CdS QDs-P25 hybrid catalyst, prepared by linking CdS QDs to P25 using L-cysteine as a bifunctional molecular linker, showed significantly enhanced activity in the photocatalytic reduction of o-CNB to o-chloroaniline (o-CAN) under visible light irradiation (≥420 nm). rsc.orgrsc.orgresearchgate.net The absorption band of P25, which is primarily in the UV region, is extended into the visible region after sensitization by the CdS QDs. rsc.org
The enhanced activity is attributed to several factors. The synergistic effect between the CdS QDs and P25 facilitates the spatial separation of photogenerated electron-hole pairs, thus reducing their recombination. rsc.orgrsc.org Due to the quantum size effect, the CdS QDs can provide more photocharges than bulk CdS. rsc.orgresearchgate.net
The mechanism of the photocatalytic reduction in this system involves the following steps:
Under visible light, electrons in the valence band (VB) of the CdS QDs are excited to the conduction band (CB). rsc.orgrsc.org
These photoexcited electrons are then injected into the CB of the P25. rsc.orgrsc.org
The holes generated in the VB of the CdS QDs oxidize a sacrificial agent, such as formic acid (HCOOH), to produce CO2⁻ radicals and H⁺ ions. rsc.orgrsc.org
o-CNB is then reduced to o-CAN by the combination of the electrons and the CO2⁻ radicals in the presence of H⁺. rsc.orgrsc.org
This method represents a green process for the hydrogenation of nitro compounds and has potential applications in the reduction of various organic chemicals. rsc.orgrsc.org
Biotransformation and Biodegradation Research
Isolation and Characterization of Microorganisms Capable of o-Chloronitrobenzene Degradation (e.g., Pseudomonas putida)
A notable example of a microorganism capable of degrading o-chloronitrobenzene (o-CNB) is the bacterial strain Pseudomonas putida OCNB-1. This strain was isolated from activated sludge from an industrial waste treatment plant and demonstrated the ability to use o-CNB as its sole source of carbon, nitrogen, and energy. nih.gov The identification of this strain was based on its morphological, physiological, and biochemical characteristics, as well as 16S rRNA sequence analysis. nih.govsciengine.com
Optimal conditions for the biodegradation of o-CNB by Pseudomonas putida OCNB-1 were determined to be a pH of 8.0 and a temperature of 32°C. nih.govsciengine.com Under these conditions, the strain was able to degrade 85% of an initial o-CNB concentration of 1.1 mmol/L within 42 hours. nih.govsciengine.com The major metabolite identified during this process was o-chloroaniline. nih.govsciengine.com
Other bacteria have also been identified for their capacity to degrade related compounds. For instance, Pseudomonas stutzeri ZWLR 2-1 can use 2-chloronitrobenzene (2CNB) as its sole carbon and energy source, mineralizing it through the formation of 3-chlorocatechol. scispace.com Similarly, various Pseudomonas species have been shown to aerobically biotransform chloronitrobenzenes into the corresponding chloroanilines. scispace.com While some bacteria can mineralize these compounds completely, others, like Pseudomonas putida HS12, only possess a partial reductive pathway and require a co-culture with other strains, such as Rhodococcus sp. strain HS51, for complete degradation. nih.gov
Table 1: Microorganisms Involved in o-Chloronitrobenzene Degradation
| Microorganism | Substrate | Key Findings |
|---|---|---|
| Pseudomonas putida OCNB-1 | o-Chloronitrobenzene (o-CNB) | Utilizes o-CNB as sole source of carbon, nitrogen, and energy. nih.gov Degrades 85% of 1.1 mmol/L o-CNB in 42 hours at optimal pH 8.0 and 32°C. nih.govsciengine.com |
| Pseudomonas stutzeri ZWLR 2-1 | 2-Chloronitrobenzene (2CNB) | Mineralizes 2CNB via the formation of 3-chlorocatechol. scispace.com |
| Pseudomonas putida HS12 | Chloronitrobenzenes (CNBs) | Possesses a partial reductive pathway; requires co-culture with Rhodococcus sp. HS51 for complete degradation. nih.gov |
| Cupriavidus sp. D4 | 4-Chloronitrobenzene (4-CNB) | Degrades 300 mg/L of 4-CNB within 25 hours. researchgate.net |
Elucidation of Microbial Degradation Pathways and Enzyme Systems (e.g., Aniline Dioxygenase, Nitrobenzene Reductase, Catechol-1,2-Dioxygenase)
The microbial degradation of o-chloronitrobenzene by Pseudomonas putida OCNB-1 proceeds through a specific enzymatic pathway. The initial step involves the reduction of the nitro group to an amino group, a reaction catalyzed by a nitrobenzene reductase . nih.govsciengine.com This transforms o-chloronitrobenzene into o-chloroaniline.
Subsequently, aniline dioxygenase acts on o-chloroaniline, leading to the formation of 3-chlorocatechol. scispace.comktu.lt This intermediate is then subject to ring cleavage by catechol-1,2-dioxygenase , which breaks open the aromatic ring between the two hydroxyl groups, leading to the formation of 3-chloromuconic acid. scispace.comktu.lt This product then enters central metabolic pathways.
The degradation pathway can vary between different microorganisms. For example, in the degradation of 4-chloronitrobenzene by Comamonas sp. strain LW1, a nitroreductase first reduces 4-CNB to 4-chloro-1-hydroxylaminobenzene, which is then converted to 2-amino-5-chlorophenol (B1209517) by a mutase. scispace.com This is followed by cleavage by 2-aminophenol-1,6-dioxygenase. scispace.com
Table 2: Key Enzymes in o-Chloronitrobenzene Degradation Pathways
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Nitrobenzene Reductase | Reduction of the nitro group | o-Chloronitrobenzene | o-Chloroaniline |
| Aniline Dioxygenase | Dihydroxylation of the aromatic ring | o-Chloroaniline | 3-Chlorocatechol |
| Catechol-1,2-Dioxygenase | ortho-Cleavage of the catechol ring | 3-Chlorocatechol | 3-Chloromuconic acid |
Investigation of the Genetic Basis of Degradation (e.g., Plasmid-borne Genes)
Research has revealed that the genes encoding the enzymes for chloronitrobenzene degradation are often located on plasmids. researchgate.net Plasmids are small, extrachromosomal DNA molecules within a cell that are physically separated from chromosomal DNA and can replicate independently. The presence of these catabolic genes on plasmids facilitates their transfer between bacteria, allowing for the rapid evolution and adaptation of microbial populations to new environmental contaminants. oup.comresearchgate.net
In Comamonas sp. strain CNB-1, which degrades 4-chloronitrobenzene, the genes involved in the degradation pathway (the cnb genes) were found on a large catabolic plasmid designated pCNB1, approximately 89 kb in size. researchgate.netresearchgate.net Similarly, the genes for 2-chloronitrobenzene degradation in Pseudomonas stutzeri ZWLR2-1 are located on an unstable large plasmid. nih.gov
In some cases, the genes for a complete degradation pathway are distributed between a plasmid and the chromosome. For instance, in Diaphorobacter sp. strain JS3050, which degrades 3,4-dichloronitrobenzene, the gene for the initial nitroarene dioxygenase is on the chromosome, while the gene for chlorocatechol 1,2-dioxygenase is on a plasmid. researchgate.netbohrium.comsjtu.edu.cn This genetic organization suggests a modular evolution of the degradation pathway, where different genetic elements are brought together to create a new metabolic capability.
Applications in Advanced Organic Synthesis as a Model Substrate
Beyond its role in environmental research, this compound and its precursor, o-chloronitrobenzene, serve as important substrates in the field of organic synthesis.
Use as a Benchmark Substrate for New Synthetic Methodologies
o-Chloronitrobenzene is often used as a model or benchmark substrate to test the efficacy and selectivity of new synthetic methods. For example, it has been employed to evaluate novel catalytic systems for selective hydrogenation. In one study, o-chloronitrobenzene was used as the model substrate to investigate the performance of a Pt/C catalyst for the selective reduction of nitroarenes to N-arylhydroxylamines. semanticscholar.org Similarly, the solvent-free selective hydrogenation of o-chloronitrobenzene to o-chloroaniline has been achieved using supported platinum nanoparticles, demonstrating the potential for green and efficient synthesis. researchgate.net
The compound has also been utilized in studies of phase-transfer catalysis. The methoxylation of o-chloronitrobenzene to o-nitroanisole has been studied under solid-liquid phase-transfer catalysis conditions, highlighting the advantages of this method over traditional liquid-liquid systems. acs.org Furthermore, o-chloronitrobenzene has been a substrate in the development of one-pot multicomponent reactions for synthesizing complex heterocyclic structures like 2-substituted benzothiazoles. rsc.org
Role in the Elaboration of Complex Aromatic Architectures
o-Chloronitrobenzene is a valuable starting material for the synthesis of more complex aromatic molecules. Its two reactive sites, the nitro group and the chlorine atom, allow for sequential and regioselective modifications. For instance, it is a precursor for the synthesis of o-nitrodiphenyl ether, an important intermediate in the pharmaceutical and fine chemical industries. crdeepjournal.org
The substitution pattern of o-chloronitrobenzene also makes it a useful tool for studying the principles of electrophilic and nucleophilic aromatic substitution. The nitro group is a strong deactivating group and a meta-director in electrophilic substitutions, while the chlorine is a deactivating ortho-, para-director. scribd.com In nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the ortho and para positions, making o-chloronitrobenzene reactive towards nucleophiles, whereas m-chloronitrobenzene is much less reactive. uomustansiriyah.edu.iqopenstax.org This differential reactivity is fundamental to planning multi-step syntheses of polysubstituted aromatic compounds. pressbooks.pub
Future Directions and Emerging Research Avenues
Integration of Multiscale Computational and Experimental Approaches for Reaction Engineering
The optimization of reactions involving o-chloronitrosobenzene is increasingly benefiting from the synergy between computational modeling and experimental work. acs.org Multiscale modeling, which combines different levels of theory to simulate complex chemical systems, is proving to be a powerful tool for understanding and predicting reaction outcomes. acs.orguni-heidelberg.de This approach allows researchers to probe reaction mechanisms, identify key intermediates, and predict the effects of various reaction parameters, thereby guiding the design of more efficient and selective catalytic processes. acs.org
For instance, computational fluid dynamics (CFD) is being used to model the hydrodynamics of reactors used for heterogeneous catalysis, providing insights that can lead to improved reactor design and performance. researchgate.net By simulating the interplay between fluid flow, mass transfer, and reaction kinetics, researchers can optimize conditions to enhance the production of desired products. This integrated approach, which links molecular-level understanding with macroscopic reactor performance, is crucial for the industrial-scale production of chemicals derived from this compound. acs.org
Development of Sustainable Synthesis and Catalytic Technologies for Selective Transformations
A major focus of current research is the development of green and sustainable methods for the synthesis and transformation of this compound. This includes the use of environmentally benign solvents, the development of reusable catalysts, and the design of processes that minimize waste and energy consumption. rsc.orgnih.govsemanticscholar.org
One promising area is the use of novel catalysts for the selective hydrogenation of o-chloronitrobenzene to produce valuable intermediates like o-chloroaniline. researchgate.netsciengine.com Researchers are exploring a range of catalytic systems, including supported metal nanoparticles, bimetallic alloys, and metal-free catalysts. researchgate.netmdpi.commdpi.com For example, platinum nanoparticles supported on materials like iron oxide have shown high selectivity and activity in the solvent-free hydrogenation of o-chloronitrobenzene. researchgate.net Similarly, palladium phosphide (B1233454) catalysts have demonstrated excellent performance in suppressing unwanted side reactions. mdpi.com
The development of metal-free catalysts, such as nitrogen-doped carbons, represents a significant step towards more sustainable chemical production. semanticscholar.orgmdpi.com These materials offer the potential for high selectivity and can overcome some of the economic and environmental drawbacks associated with precious metal catalysts. mdpi.com The use of deep eutectic solvents as both a catalyst and a green reaction medium is also being investigated for the synthesis of benzothiazole (B30560) derivatives from o-chloronitrobenzene. rsc.org
Table 1: Comparison of Catalytic Systems for o-Chloronitrobenzene Hydrogenation
| Catalyst | Support | Key Features | Selectivity to o-Chloroaniline | Reference |
| Platinum Nanoparticles | γ-Iron Oxide | Solvent-free conditions, high conversion | 99.9% | researchgate.net |
| Palladium Phosphide | Activated Carbon | Suppresses hydrodehalogenation | Up to 99.78% (for p-CAN) | mdpi.com |
| UV-irradiated Pd | Nickel Oxide | Enhanced catalytic activity | High, though slightly decreased selectivity | mdpi.com |
| Nitrogen-doped Carbon | - | Metal-free, high-temperature pyrolysis | Selective activation of the nitro group | mdpi.com |
Exploration of Novel Spectroscopic Probes for Real-Time, High-Resolution Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for process optimization and safety. Online spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are being increasingly employed to study reactions involving this compound. researchgate.net These methods provide valuable information about the concentration of reactants, products, and even unstable intermediates, allowing for a deeper understanding of the reaction kinetics and mechanism. researchgate.net
For example, online spectroscopy has been used to study the synthesis of 2-chloroaniline (B154045) from o-chloronitrobenzene, enabling the detection of a potentially hazardous hydroxylamine (B1172632) intermediate. researchgate.net This real-time monitoring capability is essential for developing safe and robust chemical processes. researchgate.net
Furthermore, the development of novel spectroscopic probes, such as fluorescent sensors, is an active area of research. nih.gov These probes can be designed to respond to specific analytes or changes in the reaction environment, offering high sensitivity and selectivity. mdpi.com For instance, fluorescent probes have been developed to detect nitroreductase activity, which is relevant to the biological transformations of nitroaromatic compounds. nih.gov The integration of such advanced analytical tools will be instrumental in achieving high-resolution reaction monitoring and control.
Bio-Inspired Catalysis and Chemoenzymatic Approaches for Selective o-Chloronitrobenzene Transformations
Nature provides a vast source of inspiration for the development of highly selective and efficient catalysts. Bio-inspired catalysis and chemoenzymatic approaches are emerging as powerful strategies for the transformation of o-chloronitrobenzene and its derivatives. unimi.itnih.gov Enzymes, with their remarkable regio-, chemo-, and enantioselectivity, offer significant advantages over traditional chemical catalysts. nih.govresearchgate.net
Nitroreductase enzymes, for example, can selectively reduce the nitro group of o-chloronitrobenzene under mild, aqueous conditions, avoiding the need for high pressures and temperatures often required in conventional hydrogenation processes. researchgate.net Researchers are exploring the immobilization of these enzymes to create robust and reusable biocatalytic systems for continuous flow synthesis. researchgate.net This approach not only enhances the sustainability of the process but also allows for the production of high-value anilines with excellent chemoselectivity. researchgate.net
Chemoenzymatic strategies, which combine the strengths of both chemical and biological catalysis, are also gaining traction. nih.govacs.org These approaches can provide access to complex molecules that are difficult to synthesize using either method alone. nih.gov For instance, an enzymatic resolution step can be used to generate an enantiomerically pure intermediate, which is then further transformed using conventional chemical methods. nih.gov
Discovery of New Reactivity Modes and Derivatization Strategies for Advanced Materials and Fine Chemicals
The unique chemical properties of this compound make it a versatile building block for the synthesis of a wide range of advanced materials and fine chemicals. researchgate.netat.uaiarc.frnih.gov Researchers are actively exploring new reactivity modes and derivatization strategies to expand the synthetic utility of this compound.
One area of interest is the use of o-chloronitrobenzene in multicomponent reactions to construct complex molecular architectures in a single step. rsc.org For example, it can be used in the synthesis of 2-substituted benzothiazole derivatives, which are important scaffolds in medicinal chemistry. rsc.orgresearchgate.net
The nitroso group of this compound also offers unique reactivity. Aromatic C-nitroso compounds can participate in a variety of chemical transformations, and their reactivity can be tuned by substituents on the aromatic ring. at.ua The development of new methods to exploit the reactivity of the nitroso group could lead to the discovery of novel chemical transformations and the synthesis of new classes of compounds.
Furthermore, derivatization of o-chloronitrobenzene is being explored for the creation of materials with specific functional properties. For example, its derivatives are used in the production of dyes, pigments, and agrochemicals. iarc.frnih.govepa.gov Recent research has also focused on the photochemical reactions of nitroarenes to form new bonds, such as nitrogen-sulfur bonds, opening up new avenues for the synthesis of novel sulfonamides. rsc.org The exploration of these new reactivity patterns and derivatization strategies will continue to drive innovation in the fields of materials science and fine chemical synthesis. rsc.orgstudylib.net
Q & A
Q. What are the established methods for synthesizing o-chloronitrosobenzene, and how can its purity be optimized during synthesis?
Methodological Answer: The synthesis of o-chloronitrosobenzene typically involves the oxidation of o-chloroaniline or reduction of o-chloronitrobenzene. For example, o-chloroaniline can be oxidized using peracetic acid under controlled acidic conditions to yield o-chloronitrosobenzene. To optimize purity, ensure stoichiometric precision, inert reaction environments (e.g., nitrogen atmosphere), and low-temperature conditions (≤5°C) to prevent side reactions like dimerization. Post-synthesis purification via sublimation or column chromatography (using silica gel and non-polar solvents) is recommended . Purity should be confirmed via HPLC or NMR, with attention to residual solvent peaks or byproducts.
Q. How should this compound be characterized spectroscopically, and what spectral markers indicate degradation?
Methodological Answer: Key characterization techniques include:
- FT-IR : Look for the nitroso (N=O) stretch near 1500–1520 cm⁻¹ and C-Cl absorption at 550–750 cm⁻¹.
- ¹H NMR : Aromatic protons appear as a multiplet in δ 7.2–7.8 ppm; absence of extraneous peaks confirms purity.
- UV-Vis : A strong absorption band near 300–320 nm is typical. Degradation (e.g., dimerization to azoxy compounds) is indicated by new IR peaks at 1600–1650 cm⁻¹ (azo groups) or NMR signals for hydroxylamine derivatives .
Q. What are the primary stability challenges for this compound, and how should it be stored for long-term research use?
Methodological Answer: o-Chloronitrosobenzene is thermally and photolytically unstable. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis can yield o-chlorophenylhydroxylamine. Stability tests via TGA/DSC are advised to determine decomposition thresholds .
Advanced Research Questions
Q. How can mechanistic studies differentiate between radical vs. electrophilic pathways in this compound-mediated reactions?
Methodological Answer: Use radical traps (e.g., TEMPO) or isotopic labeling (e.g., ¹⁵N in nitroso groups) to track reaction pathways. For electrophilic pathways, monitor substituent effects on aromatic rings using Hammett plots. Kinetic isotope effects (KIEs) and EPR spectroscopy can confirm radical intermediates. For example, in catalytic hydrogenation, Ru/Pt nanoparticles favor radical pathways, evidenced by EPR signals .
Q. What strategies resolve contradictions in ecotoxicological data for this compound across studies?
Methodological Answer: Discrepancies often arise from variability in test substance purity, solvent choice (e.g., acetone vs. DMSO), or outdated estimation models (e.g., ECOSAR). Validate data by:
Q. How can this compound be utilized in heterogeneous catalysis, and what supports enhance its reactivity?
Methodological Answer: Immobilize o-chloronitrosobenzene on mesoporous silica or metal-organic frameworks (MOFs) to improve catalytic surface area. In hydrogenation reactions, pairing with bimetallic nanoparticles (e.g., Ru-Pd) at 1:1 molar ratios enhances selectivity for o-chloroaniline. Monitor reaction progress via in situ FT-IR to optimize H₂ pressure (1–40 bar) and temperature (30–50°C) .
Q. What analytical approaches quantify trace degradation products of this compound in environmental matrices?
Methodological Answer: Use LC-MS/MS with a C18 column and MRM (multiple reaction monitoring) for sensitive detection. For aqueous samples, solid-phase extraction (SPE) with HLB cartridges pre-concentrates analytes. Degradation products like o-chlorophenylhydroxylamine can be derivatized with dansyl chloride for fluorescence detection (LOD ≤ 0.1 ppb) .
Data Reliability and Experimental Design
Q. How should researchers evaluate the reliability of historical toxicity studies on this compound?
Methodological Answer: Apply the Klimisch scoring system:
- Reliable (1) : Studies follow OECD GLP standards with full documentation.
- Reliable with Restrictions (2) : Pre-GLP studies with robust methodology (e.g., measured Kow).
- Unreliable (3) : Studies lacking solvent controls or statistical rigor. Cross-reference data with recent EPA/IARC assessments to fill gaps (e.g., carcinogenicity potential) .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity assays?
Methodological Answer: Use Probit or logit regression for LC₅₀/EC₅₀ calculations. Report 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk test). For non-linear responses, apply Bayesian hierarchical models to account for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
